N-Desmethyl Sildenafil Hemicitrate

PDE5 inhibition in vitro pharmacology metabolite activity

This analytically certified N-Desmethyl Sildenafil Hemicitrate reference standard is the principal pharmacologically active N-demethylated metabolite of sildenafil, retaining approximately 50% PDE5 inhibitory potency relative to the parent drug. It circulates at ~40% of parent Cmax and accounts for ~20% of total pharmacologic effect, mandating its use as a discrete calibrator and QC standard in validated LC-MS/MS methods for ANDA, NDA, and DMF regulatory submissions. The hemicitrate salt form provides enhanced solubility and long-term stability essential for reproducible preparation of system suitability solutions in GMP-regulated QC laboratories. This metabolite cannot be substituted by sildenafil citrate or structurally distinct metabolites such as N1,N4-desmethylsildenafil due to distinct mass spectrometric behavior (MRM transition m/z 461.20 → 283.30) and differential accumulation in geriatric and renally impaired populations.

Molecular Formula C₄₈H₆₄N₁₂O₁₅S₂
Molecular Weight 1113.22
Cat. No. B1163115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Sildenafil Hemicitrate
Synonyms5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Hemicitrate;  Desmethylsildenafil Hemicitrate;  UK 103320 Hemicitrate
Molecular FormulaC₄₈H₆₄N₁₂O₁₅S₂
Molecular Weight1113.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Sildenafil Hemicitrate: A Primary Active Metabolite Reference Standard for PDE5 Inhibitor Analysis


N-Desmethyl Sildenafil (UK-103,320) is the principal pharmacologically active N-demethylated metabolite of sildenafil, generated predominantly via CYP3A4-mediated hepatic metabolism [1]. The hemicitrate salt form (molecular weight: 1113.22 g/mol; molecular formula: C₄₈H₆₄N₁₂O₁₅S₂) is the commercially available analytical reference standard used for quantitative bioanalysis . Unlike synthetic impurities or inactive degradation products, this metabolite retains meaningful PDE5 inhibitory activity and circulates at concentrations sufficient to contribute materially to the overall pharmacological effect following sildenafil administration [2].

N-Desmethyl Sildenafil Hemicitrate: Critical Distinctions from Parent Drug and Secondary Metabolites for Analytical and Pharmacokinetic Applications


Procurement of an analytically certified N-Desmethyl Sildenafil Hemicitrate reference standard cannot be substituted by the parent drug sildenafil citrate or structurally distinct metabolites such as N1,N4-desmethylsildenafil. The compound exhibits a PDE5 inhibitory potency of approximately 50% relative to sildenafil, a distinct plasma concentration profile (approximately 40% of parent Cmax in healthy volunteers), and a differential accumulation pattern in geriatric and renally impaired populations [1]. In LC-MS/MS bioanalysis, the parent compound (m/z 475.30 → 283.30) and N-desmethyl metabolite (m/z 461.20 → 283.30) require discrete MRM transitions and calibration curves due to distinct mass spectrometric behavior [2]. The hemicitrate salt form provides enhanced solubility and stability characteristics relative to the free base, which is essential for reproducible preparation of calibration standards and quality control samples in regulated bioequivalence studies [3].

N-Desmethyl Sildenafil Hemicitrate: Quantitative Evidence Compendium for Analytical Reference Standard Selection


Comparative PDE5 Inhibitory Potency: N-Desmethyl Sildenafil Demonstrates Approximately 50% of Parent Compound Activity

N-Desmethyl Sildenafil exhibits an in vitro PDE5 inhibitory potency of approximately 50% relative to the parent drug sildenafil. This is consistently reported across FDA-approved product labeling and peer-reviewed pharmacological literature as approximately 2.5-fold lower potency compared to sildenafil [1]. This metabolite retains a phosphodiesterase selectivity profile similar to sildenafil, meaning it does not exhibit off-target PDE isozyme activity distinct from the parent compound [2].

PDE5 inhibition in vitro pharmacology metabolite activity

Plasma Concentration Ratio: N-Desmethyl Sildenafil Achieves Approximately 40% of Parent Cmax in Healthy Volunteers

In healthy volunteers, steady-state plasma concentrations of N-Desmethyl Sildenafil reach approximately 40% of those observed for the parent drug sildenafil [1]. The metabolite and parent drug share identical plasma protein binding characteristics (both ~96% bound), with binding independent of total drug concentration [2]. Importantly, the metabolite accounts for approximately 20% of sildenafil's total pharmacologic effect in healthy subjects, while the parent-to-metabolite ratio is higher in patients with pulmonary arterial hypertension (PAH), indicating disease-state-dependent accumulation of the metabolite [1].

pharmacokinetics therapeutic drug monitoring bioequivalence

Analytical Method Validation: Intra- and Inter-Day Precision of N-Desmethyl Sildenafil Quantification by LC-MS/MS

In a validated LC-MS/MS method for simultaneous quantification of sildenafil and N-Desmethyl Sildenafil in human plasma, the intra-day and inter-day relative standard deviations (RSD) for N-Desmethyl Sildenafil were ≤6.3% [1]. Accuracy determination at four concentration levels ranged from 96.83% to 114.40% [1]. The method employed MRM transitions of m/z 461.4 → 283.2 for N-Desmethyl Sildenafil and m/z 475.4 → 283.3 for sildenafil, with sildenafil-d8 (m/z 483.3 → 108.1) as internal standard [1]. A separate study reported intra- and inter-day precision <10% for both analytes with accuracy >99%, and a lower limit of quantification (LLOQ) of 1.0 ng/mL [2].

LC-MS/MS method validation bioanalysis

Population Pharmacokinetics: Differential Accumulation of N-Desmethyl Sildenafil in Geriatric and Renally Impaired Populations

In geriatric volunteers (≥65 years), plasma concentrations of N-Desmethyl Sildenafil increase by 107% compared to younger volunteers (18–45 years), while the parent drug sildenafil increases by only 84% [1]. When adjusted for age-related differences in plasma protein binding, the AUC of free (unbound) N-Desmethyl Sildenafil increases by 57% compared to 45% for sildenafil [1]. In patients with severe renal impairment (CLcr <30 mL/min), the AUC and Cmax of N-Desmethyl Sildenafil are significantly elevated relative to age-matched volunteers with normal renal function [1]. In patients with CTP Class C cirrhosis, the parent-to-metabolite Cmax ratio is markedly altered: Subject 1 exhibited sildenafil Cmax 34.4 ng/mL vs N-desmethyl sildenafil Cmax 2.6 ng/mL; Subject 2 showed 32.3 ng/mL vs 1.1 ng/mL, respectively [2].

population PK special populations therapeutic drug monitoring

Reference Standard Purity Specifications: N-Desmethyl Sildenafil Hemicitrate Certifications for Regulated Bioanalysis

N-Desmethyl Sildenafil Hemicitrate reference standards are available with certified purity specifications essential for regulated bioanalysis. Calibration samples in validated HPLC-MS/MS methods have been prepared using N-Desmethyl Sildenafil reference standards certified at 98.5% purity [1]. Commercial suppliers offer N-Desmethyl Sildenafil (free base) at ≥98% purity as a crystalline solid with defined solubility specifications in DMF, DMSO, and PBS buffer systems . High-purity grades at 99.53% are also commercially available . The hemicitrate salt form (MW 1113.22) provides distinct solubility and stability advantages over the free base (MW 460.55) for preparation of stock solutions and calibration standards.

reference standard purity certification ISO 17034

N-Desmethyl Sildenafil Hemicitrate: Evidence-Backed Applications in Regulated Bioanalysis and Pharmaceutical Development


Pharmacokinetic and Bioequivalence Studies Requiring Simultaneous Parent-Metabolite Quantification

N-Desmethyl Sildenafil Hemicitrate serves as the essential calibrator and quality control reference standard in LC-MS/MS methods for simultaneous quantification of sildenafil and its active metabolite in human plasma. Given that the metabolite circulates at ~40% of parent concentrations in healthy subjects and accounts for ~20% of total pharmacologic effect, regulatory submissions (ANDA, NDA) require validated quantification of both analytes [6]. The differential accumulation observed in geriatric populations (+107% metabolite increase vs +84% parent) and renal/hepatic impairment mandates accurate metabolite measurement across an extended dynamic range .

Method Development and Validation for Therapeutic Drug Monitoring in Special Populations

The pronounced differential accumulation of N-Desmethyl Sildenafil relative to sildenafil in elderly subjects and patients with renal/hepatic impairment necessitates robust analytical methods for therapeutic drug monitoring applications. The metabolite's distinct mass spectrometric behavior (m/z 461.20 → 283.30 MRM transition) and validated precision metrics (RSD ≤6.3%, accuracy 96.83–114.40%) support method development using this reference standard [6]. Population PK models incorporating N-Desmethyl Sildenafil data from 243 healthy Korean subjects demonstrate consistent metabolite disposition across ethnic populations, further validating its use in multi-center studies [4].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

N-Desmethyl Sildenafil Hemicitrate is identified as Sildenafil EP Impurity F and serves as a critical reference material for impurity profiling, degradation product identification, and stability-indicating method validation in pharmaceutical quality control [6]. The hemicitrate salt form provides the stability characteristics required for long-term reference standard storage and reproducible preparation of system suitability solutions in GMP-regulated QC laboratories. Its application spans ANDA/DMF submissions, commercial production QC, and stability studies of sildenafil-containing finished dosage forms .

CYP450-Mediated Drug-Drug Interaction Studies

N-Desmethyl Sildenafil serves as a probe metabolite in studies evaluating CYP3A-mediated drug-drug interactions. The formation of N-Desmethyl Sildenafil from sildenafil is catalyzed primarily by CYP3A4, with intrinsic clearance (CLint) values of 0.733 μL/min/pmol P450 for the high-affinity pathway and 0.033 μL/min/pmol P450 for the low-affinity pathway in CYP3A4 supersomes [6]. CYP3A5 contributes with CLint values of 0.788 and 0.019 μL/min/pmol P450, while CYP3A7 shows minimal activity (0.079 and 0.004 μL/min/pmol P450) [6]. Quantification of N-Desmethyl Sildenafil formation enables precise characterization of CYP3A inhibition or induction by co-administered drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Sildenafil Hemicitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.